molecular formula C7H6FNO3 B1444786 3-Fluoro-6-methyl-2-nitrophenol CAS No. 849353-45-3

3-Fluoro-6-methyl-2-nitrophenol

Cat. No. B1444786
M. Wt: 171.13 g/mol
InChI Key: HZJIRMXUCZVKRV-UHFFFAOYSA-N
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Description

3-Fluoro-6-methyl-2-nitrophenol is a reagent used in the synthesis of glucocorticoid receptor modulators . It is a compound with the molecular weight of 157.10 .


Synthesis Analysis

The synthesis of similar compounds, such as para-nitrophenol, involves nitration of phenol, followed by replacement of the amino group via its diazonium derivative . A process method for a similar compound, 2-fluoro-3-nitrobenzoic acid, involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-6-methyl-2-nitrophenol is represented by the SMILES string Oc1cccc(F)c1N+=O .

Scientific Research Applications

Environmental Decontamination

The compound 3-Methyl-4-nitrophenol, structurally similar to 3-Fluoro-6-methyl-2-nitrophenol, has been studied for its role in environmental decontamination. A specific strain of Ralstonia sp. SJ98 was identified for its ability to utilize 3-Methyl-4-nitrophenol as the sole carbon and energy source, demonstrating potential for bioremediation of contaminated sites. The study highlighted the microorganism's capability for complete degradation of this compound, a critical process for environmental decontamination (Bhushan et al., 2000).

Chemical Synthesis and Analytical Studies

Various studies have focused on the synthesis and analytical applications of compounds similar to 3-Fluoro-6-methyl-2-nitrophenol. For instance, a study detailed the synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline, highlighting the compound's importance as a fluoric intermediate. The process involved a four-step method including diazotization, hydrolysis, nitration, and separation of isomers (Lu Zhou, 2008). Another study focused on the spectroscopic and equilibrium properties of phenyl-2-thiazoline fluorophores, which are crucial for selective detection of Al3+ ions and have potential applications in biological studies (Lambert et al., 2000).

Biomedical Research

In the realm of biomedical research, 3-Fluoro-6-methyl-2-nitrophenol and related compounds have been investigated for various applications. A study on microglial activation and β-amyloid deposit reduction in mice highlighted the potential therapeutic uses of certain nitric oxide-releasing compounds for treating Alzheimer's disease. The research underscored the compound's potential in clearing β-amyloid deposits and activating microglia, which are critical for mitigating Alzheimer's-related symptoms (Jantzen et al., 2002).

Analytical Chemistry and Sensor Development

In analytical chemistry, the development of sensitive fluorescence probes based on electron transfer mechanisms between nitrophenol derivatives and quantum dots has been an area of active research. Such probes have applications in detecting specific compounds in environmental and agricultural samples, showcasing the role of 3-Fluoro-6-methyl-2-nitrophenol related compounds in the development of advanced analytical techniques (Yan et al., 2015).

properties

IUPAC Name

3-fluoro-6-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIRMXUCZVKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304454
Record name 3-Fluoro-6-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-methyl-2-nitrophenol

CAS RN

849353-45-3
Record name 3-Fluoro-6-methyl-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849353-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-6-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 5-fluoro-2-methylphenol (640 mg, 5 mmol) in 20 mL of anhydrous acetonitrile was cooled to −30° C. to −40° C. and treated with nitronium tetrafluoroborate (740 mg, 5.5 mmol). After 45 minutes, the reaction mixture was diluted with 100 mL of cold water and extracted with three 50 mL portions of dichloromethane. The combined organic layers were washed with three 25 mL portions of water, dried over sodium sulfate, and concentrated in vacuo to give a reddish crystalline solid. Chromatography over SiO2 (5% ethyl acetate in hexanes) gave 0.58 g of the title product as bright yellow solid (68% yield).
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
5%
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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